

Unveiling the Structural and Functional Landscape of Methylophiopogonone B: A Technical Guide

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Compound of Interest

Compound Name: *Methylophiopogonone B*

Cat. No.: *B1260356*

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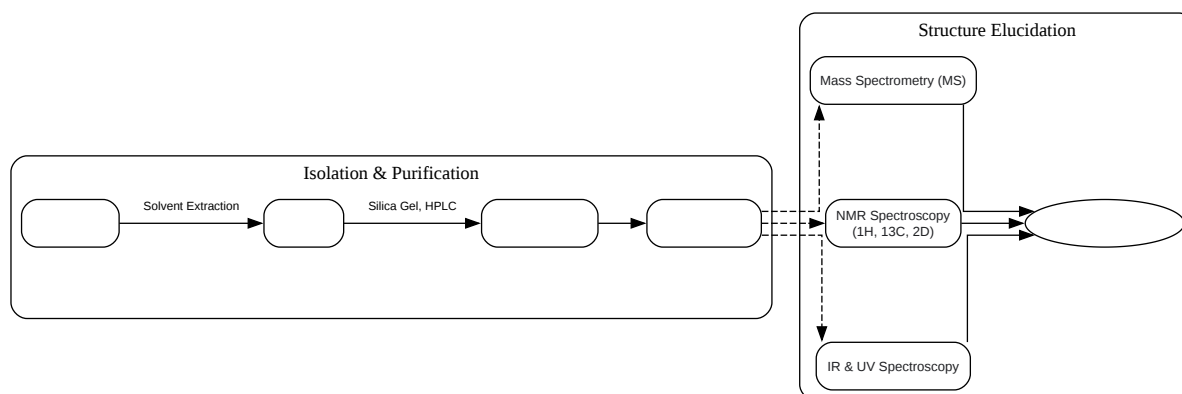
Abstract

Methylophiopogonone B, a significant homoisoflavonoid isolated from the roots of *Ophiopogon japonicus*, has garnered considerable attention for its potent antioxidant and anti-apoptotic properties. While a definitive crystal structure remains to be publicly elucidated, extensive spectroscopic and biological studies have provided substantial insights into its molecular architecture and mechanisms of action. This guide synthesizes the current understanding of **Methylophiopogonone B**, presenting its known structural characteristics, detailed experimental protocols for its biological evaluation, and a visualization of its implicated signaling pathway. The information herein is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential.

Structural Elucidation of Methylophiopogonone B

As of the latest literature surveys, the complete crystal structure of **Methylophiopogonone B**, including crystallographic data such as unit cell dimensions, space group, and atomic coordinates, has not been deposited in publicly accessible databases. The structural determination of **Methylophiopogonone B** has been primarily achieved through a combination of spectroscopic techniques, which is a standard approach for the characterization of novel natural products.

The process of structure elucidation for homoisoflavonoids like **Methylophiopogonone B** typically involves the following workflow:



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Figure 1: General workflow for the isolation and structural elucidation of **Methylophiopogonone B**.

Physicochemical Properties

While crystallographic data is unavailable, some physicochemical properties have been computed and are summarized below.

Property	Value	Source
Molecular Formula	C19H18O6	PubChem
Molecular Weight	342.34 g/mol	PubChem
XLogP3	3.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	6	PubChem

Biological Activity: Antioxidant and Anti-apoptotic Effects

Methylophiopogonone B has been identified as a potent antioxidant.^{[1][2]} Its protective effects have been notably demonstrated in human umbilical vein endothelial cells (HUVECs) against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.^{[1][3]}

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of **Methylophiopogonone B** has been quantified through various assays. The following table summarizes key findings from a study on H₂O₂-induced injury in HUVECs.^[1]

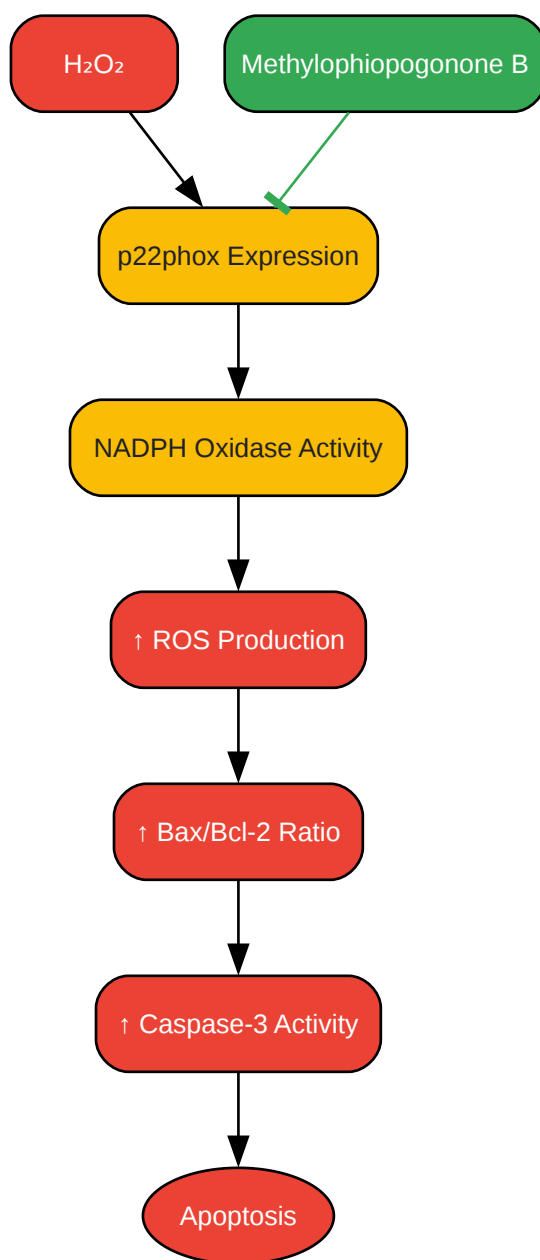
Parameter	Condition	Result
Cell Viability	H ₂ O ₂ (200 µM)	Decreased significantly
H ₂ O ₂ + MO-B (20 µM)	Increased significantly vs. H ₂ O ₂ alone	
H ₂ O ₂ + MO-B (40 µM)	Increased significantly vs. H ₂ O ₂ alone	
ROS Levels	H ₂ O ₂ (200 µM)	Increased significantly
H ₂ O ₂ + MO-B (40 µM)	Decreased significantly vs. H ₂ O ₂ alone	
H ₂ O ₂ + MO-B (50 µM)	Decreased significantly vs. H ₂ O ₂ alone	
MDA Content	H ₂ O ₂ (200 µM)	Increased significantly
H ₂ O ₂ + MO-B (40 µM)	Decreased significantly vs. H ₂ O ₂ alone	
H ₂ O ₂ + MO-B (50 µM)	Decreased significantly vs. H ₂ O ₂ alone	
SOD Activity	H ₂ O ₂ (200 µM)	Decreased significantly
H ₂ O ₂ + MO-B (40 µM)	Increased significantly vs. H ₂ O ₂ alone	
H ₂ O ₂ + MO-B (50 µM)	Increased significantly vs. H ₂ O ₂ alone	
Bax/Bcl-2 Ratio	H ₂ O ₂ (200 µM)	Increased significantly
H ₂ O ₂ + MO-B (40 µM)	Decreased significantly vs. H ₂ O ₂ alone	
H ₂ O ₂ + MO-B (50 µM)	Decreased significantly vs. H ₂ O ₂ alone	
Caspase-3 Activity	H ₂ O ₂ (200 µM)	Increased significantly

H ₂ O ₂ + MO-B (40 µM)	Decreased significantly vs. H ₂ O ₂ alone
H ₂ O ₂ + MO-B (50 µM)	Decreased significantly vs. H ₂ O ₂ alone

MO-B: **Methylophiopogonone B**; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Signaling Pathway Modulation

Methylophiopogonone B exerts its protective effects in HUVECs by modulating the NADPH oxidase pathway.^{[1][3]} Oxidative stress induced by H₂O₂ leads to an increase in the expression of p22phox, a key subunit of NADPH oxidase, which in turn elevates ROS production and triggers the apoptotic cascade. **Methylophiopogonone B** intervenes by downregulating the expression of p22phox, thereby mitigating oxidative stress and inhibiting apoptosis.



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Figure 2: Protective signaling pathway of **Methylophiopogonone B** against H₂O₂-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activity of **Methylophiopogonone B**.

Cell Culture and Treatment

Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with varying concentrations of **Methylophiopogonone B** for 24 hours, followed by co-incubation with 200 µM H₂O₂ for another 24 hours.

Cell Viability Assay (MTT Assay)

- Seed HUVECs in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.
- Treat cells as described in section 4.1.
- Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add 150 µL of DMSO to each well.
- Shake the plate for 10 minutes to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.

Measurement of Intracellular ROS

- Treat HUVECs in 6-well plates as described in section 4.1.
- Wash the cells with PBS.
- Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
- Wash the cells three times with PBS.
- Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Protein Expression

- Lyse the treated HUVECs with RIPA buffer containing protease inhibitors.

- Determine protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-p22phox, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.

Conclusion

Methylophiopogonone B stands out as a promising natural compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-apoptotic activities. While the absence of a definitive crystal structure poses a limitation for structure-based drug design, the existing body of research on its biological functions and signaling pathways provides a solid foundation for further investigation. The detailed protocols and pathway visualizations presented in this guide are intended to facilitate future research endeavors aimed at fully elucidating the pharmacological profile of **Methylophiopogonone B** and harnessing its potential for the development of novel therapeutics.

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